molecular formula C10H7F2NO3 B12864568 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12864568
M. Wt: 227.16 g/mol
InChI Key: QAEFSQCLWONWCZ-UHFFFAOYSA-N
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Description

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a difluoromethoxy group attached to the benzoxazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminophenol and a suitable difluoromethoxy benzaldehyde derivative.

    Cyclization: The 2-aminophenol undergoes cyclization with the benzaldehyde derivative to form the benzoxazole ring.

    Acylation: The resulting benzoxazole is then acylated with ethanoyl chloride to introduce the ethanone group.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of anti-inflammatory and anticancer agents due to its ability to interact with biological targets.

    Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins, making it useful in biochemical research.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives such as:

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the difluoromethoxy group, which may result in different biological activities.

    2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains additional chlorine atoms, which can alter its chemical properties and applications.

The presence of the difluoromethoxy group in this compound makes it unique, potentially offering enhanced biological activity and specificity compared to its analogs.

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

1-[7-(difluoromethoxy)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H7F2NO3/c1-5(14)9-13-6-3-2-4-7(8(6)16-9)15-10(11)12/h2-4,10H,1H3

InChI Key

QAEFSQCLWONWCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C(=CC=C2)OC(F)F

Origin of Product

United States

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